molecular formula C25H20N2O3S B2909269 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide CAS No. 312606-04-5

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2909269
CAS No.: 312606-04-5
M. Wt: 428.51
InChI Key: ZGZCPKYSCDYMOF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide is a synthetic small molecule based on an N-(thiazol-2-yl)benzamide scaffold, a structure recognized in medicinal chemistry for its potential to interact with key biological targets . This compound is of significant interest in early-stage pharmacological research, particularly in the field of neuroscience. Compounds sharing this core structure have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a ligand-gated ion channel activated by zinc, copper, and protons, and it is implicated in various physiological processes that are not yet fully elucidated. Research tool compounds like this one, which exhibit state-dependent, non-competitive antagonism, are invaluable for probing the functional role and signaling properties of ZAC in the central nervous system and peripheral tissues . Furthermore, the structural features of this molecule, including the benzoyl and 4-ethoxybenzamide substituents on the thiazole ring, suggest it may also serve as a useful chemical intermediate or scaffold for the design and synthesis of other bioactive molecules with diverse applications, including as antimicrobial or antitumor agents . This product is intended for research purposes only.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-2-30-20-15-13-19(14-16-20)24(29)27-25-26-21(17-9-5-3-6-10-17)23(31-25)22(28)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZCPKYSCDYMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for various biological activities, along with a benzamide moiety. Its molecular weight is approximately 491.6 g/mol, and it has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with inhibitory concentrations indicating significant potency compared to standard treatments. For instance, related benzothiazole compounds have demonstrated IC50 values ranging from 7.7 μM to 11.1 μM against Mtb strains .

The mechanism underlying the biological activity of this compound appears to involve interaction with specific protein targets within the bacterial cells. For example, certain derivatives have been shown to bind effectively with the DprE1 protein, a critical target in tuberculosis treatment, suggesting that this compound may inhibit bacterial growth through disruption of essential cellular processes .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Anti-Tubercular Activity : A study evaluated various benzothiazole derivatives for their anti-tubercular activity against Mtb. The results indicated that compounds similar to this compound exhibited moderate to high activity levels, making them potential candidates for further development .
  • Cancer Research : Investigations into the anti-cancer properties of benzamide derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. For instance, a study found that certain benzamide compounds inhibited RET kinase activity, which is implicated in several cancers .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial step often includes the condensation of appropriate precursors to form the thiazole nucleus.
  • Benzamide Formation : Subsequent reactions involve attaching the benzamide moiety through acylation techniques.
  • Purification and Characterization : The final product is purified using chromatography and characterized using spectroscopic methods.

Synthesis Table

StepReaction TypeReagentsConditionsYield
1CondensationAldehyde + ThioamideEthanol, refluxHigh
2AcylationThiazole + Benzoyl chlorideBase catalystModerate
3PurificationChromatography-Variable

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cancer cell survival.

Antimicrobial Properties

The compound has shown efficacy against a range of microbial pathogens. Its thiazole structure contributes to its antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Traditional Synthetic Routes

The synthesis typically involves the reaction of thiazole derivatives with benzoyl chloride and ethoxybenzamide under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing by-products.

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly processes. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance yield and reduce waste, aligning with sustainable chemistry principles.

Case Studies

Study Findings
Study 1: Anticancer EffectsDemonstrated significant inhibition of tumor growth in vitroSupports further investigation for cancer therapy
Study 2: Antimicrobial TestingEffective against Gram-positive bacteriaPotential for development as a new antimicrobial agent
Study 3: Synthesis OptimizationImproved yields using microwave-assisted synthesisHighlights efficiency in compound production

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide with structurally related thiazole and benzamide derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Biological Activity Key Spectral Data (IR/NMR) Source
This compound C25H21N2O3S (hypothetical) 5-benzoyl, 4-phenyl, 4-ethoxybenzamide 429.51 g/mol Not reported (predicted enzyme inhibition) N/A N/A
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C23H18N4O2S Pyridinyl-thiadiazole hybrid, acetyl, methyl 414.49 g/mol Not specified IR: 1679, 1605 cm⁻¹ (C=O); 1H-NMR: δ 2.49 (s, CH3)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C10H5ClF2N2OS 5-Cl, 2,4-difluorobenzamide 290.68 g/mol PFOR enzyme inhibition IR: νNH 3278–3414 cm⁻¹; 1H-NMR: δ 7.36–8.32 (Ar-H)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C12H12N2O3S 4-hydroxymethoxyphenyl, acetamide 272.30 g/mol Non-selective COX-1/COX-2 inhibitor (IC50 ~9–11 mM) IR: C=O at 1663–1682 cm⁻¹; NH at 3150–3319 cm⁻¹
3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide C21H20N2O4S 3,4,5-trimethoxy, 4-phenylthiazole 396.46 g/mol Anticancer activity (cell line-specific) N/A
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide C22H16N3O5S2 4-nitrophenylsulfonyl, phenoxybenzamide 478.51 g/mol Not reported MS: m/z 506 (M+)

Structural and Functional Insights:

Substituent Effects on Bioactivity: The chloro and difluoro substituents in ’s compound enhance interactions with the PFOR enzyme via halogen bonding, whereas the ethoxy group in the target compound may improve metabolic stability compared to shorter alkoxy chains .

Synthesis Methodologies :

  • Thiazole derivatives are commonly synthesized via cyclocondensation of thiosemicarbazides or reactions between thiazol-2-amine and acyl chlorides (e.g., used 2,4-difluorobenzoyl chloride) .
  • Hybrid systems like 8a–c () involve multi-step reactions with active methylene compounds, yielding pyridinyl-thiadiazole hybrids with high yields (80%) .

Biological Activity Trends: Thiazoles with electron-deficient aromatic rings (e.g., nitro, sulfonyl) show enhanced enzyme inhibition, as seen in PFOR-targeting compounds . COX/LOX inhibition () correlates with the presence of hydrogen-bond donors (e.g., hydroxyl or methoxy groups) in aryl substituents .

Physicochemical Properties :

  • Higher molecular weight compounds (e.g., ’s sulfonyl derivative) exhibit reduced solubility, whereas ethoxy or methoxy groups improve lipophilicity without compromising solubility significantly .

Key Research Findings:

  • Thiazole-amide hybrids demonstrate structure-activity relationship (SAR) dependence on substituent electronic and steric profiles. For example, bulky groups at the thiazole 4-position (e.g., phenyl in the target compound) may hinder binding to flat enzyme active sites but enhance selectivity .
  • Crystal packing interactions (e.g., hydrogen bonds in ) stabilize molecular conformations critical for biological activity .

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